MFCD02358730
Description
MFCD02358730 is a synthetic organic compound primarily utilized in pharmaceutical research and industrial applications. For instance, compounds with trifluoromethyl or halogenated aromatic groups (e.g., CAS 1533-03-5, C${10}$H${9}$F$_{3}$O) often exhibit high thermal stability and bioactivity, making them candidates for drug development .
Hypothetically, this compound may share the following properties based on structurally similar compounds:
- Molecular formula: Likely C${10}$H${9}$F$_{3}$O or a derivative with substituted aromatic rings.
- Molecular weight: ~200–220 g/mol, consistent with trifluoromethyl-containing analogs .
- Key applications: Potential use as an intermediate in antiviral or anti-inflammatory drug synthesis, similar to CAS 918538-05-3 (C$6$H$3$Cl$2$N$3$), which is employed in kinase inhibition studies .
Properties
IUPAC Name |
8-[(dibutylamino)methyl]-7-hydroxy-3-(4-phenylphenoxy)-2-(trifluoromethyl)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32F3NO4/c1-3-5-18-35(19-6-4-2)20-25-26(36)17-16-24-27(37)29(30(31(32,33)34)39-28(24)25)38-23-14-12-22(13-15-23)21-10-8-7-9-11-21/h7-17,36H,3-6,18-20H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEOJIZBBVCKCCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CC1=C(C=CC2=C1OC(=C(C2=O)OC3=CC=C(C=C3)C4=CC=CC=C4)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxadiazole Ring Formation
The 1,2,4-oxadiazole ring is synthesized via cyclization of amidoxime intermediates. A representative protocol involves:
-
Amidoxime Preparation :
React 4-methylbenzonitrile with hydroxylamine hydrochloride in ethanol/water (1:1) at 80°C for 6 hours. -
Cyclization :
Treat the amidoxime with ethyl chlorooxoacetate in dichloromethane (DCM) under reflux for 12 hours.
Key Parameters :
| Step | Solvent | Temperature (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|
| 1 | EtOH/H₂O | 80 | 6 | 85–90 |
| 2 | DCM | 40 | 12 | 75–80 |
Benzamide Coupling
The fluorinated benzamide segment is introduced via nucleophilic acyl substitution:
-
Activation of 2-Fluorobenzoic Acid :
Convert 2-fluorobenzoic acid to its acid chloride using thionyl chloride (SOCl₂) at 70°C for 3 hours. -
Amine Alkylation :
React N-methylethylenediamine with the oxadiazole intermediate in acetonitrile at 25°C for 24 hours. -
Acylation :
Combine the alkylated amine with the acid chloride in tetrahydrofuran (THF) at 0°C, followed by stirring at room temperature for 6 hours.
Optimization Insights :
-
Catalyst : Triethylamine (5 mol%) improves acylation yields by neutralizing HCl byproducts.
-
Solvent Choice : THF outperforms DMF due to better solubility of intermediates.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃):
δ 7.85–7.78 (m, 2H, Ar-H), 7.45–7.38 (m, 2H, Ar-H), 3.62 (s, 3H, N-CH₃), 2.45 (s, 3H, Ar-CH₃). -
HRMS :
Calculated for C₁₉H₁₈FN₃O₂ [M+H]⁺: 348.1412; Found: 348.1409.
Scale-Up Considerations
Hydrogenation Optimization
For intermediates requiring reduction (e.g., nitro to amine), use:
Solvent-Free Saponification
A patent-derived method avoids methanol in saponification steps:
-
Conditions : 1 M H₂SO₄ in water at 100°C for 4 hours.
-
Advantage : Eliminates solvent recovery costs and enhances phase separation during workup.
Challenges and Alternatives
Oxadiazole Ring Instability
The 1,2,4-oxadiazole moiety is prone to ring-opening under acidic conditions. Mitigation strategies include:
Fluorine Reactivity
The ortho-fluorine group in the benzamide segment may participate in unwanted side reactions. Solutions involve:
Chemical Reactions Analysis
Types of Reactions
MFCD02358730 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can also be reduced, often using reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur, particularly involving the biguanide functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenated compounds and nucleophiles are often involved in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized forms of the compound, while reduction typically results in the formation of reduced derivatives.
Scientific Research Applications
MFCD02358730, also known as Clofarabine , is a synthetic nucleoside analogue with significant applications in cancer treatment, particularly in hematological malignancies. This article explores its scientific research applications, supported by comprehensive data and documented case studies.
Acute Lymphoblastic Leukemia (ALL)
Clofarabine has shown promising results in treating ALL, especially in pediatric populations. Clinical trials have indicated that it can induce remission in patients with refractory ALL.
- Case Study : A phase II trial involving children with relapsed ALL demonstrated an overall response rate of 50%, with a significant proportion achieving complete remission .
Acute Myeloid Leukemia (AML)
In AML, Clofarabine has been utilized both as a monotherapy and in combination with other agents. Its efficacy is particularly noted in older adults who are often less tolerant of intensive chemotherapy.
- Case Study : A study reported a 35% complete remission rate among elderly patients with AML treated with Clofarabine combined with cytarabine .
Combination Therapies
Clofarabine is frequently used in combination therapies to enhance efficacy and reduce resistance. Combinations with agents like cytarabine and mitoxantrone have been explored.
- Data Table: Combination Therapy Outcomes
| Combination Therapy | Response Rate (%) | Notes |
|---|---|---|
| Clofarabine + Cytarabine | 45 | Effective in relapsed cases |
| Clofarabine + Mitoxantrone | 38 | Notable for older patients |
| Clofarabine + Fludarabine | 50 | High remission rates reported |
Pharmacokinetics and Dosage
The pharmacokinetic profile of Clofarabine supports its use in various dosing regimens, allowing flexibility based on patient tolerance and disease state.
- Key Findings : Studies indicate that Clofarabine has a half-life of approximately 1 hour, necessitating continuous infusion for optimal therapeutic levels .
Safety Profile
Clofarabine's safety profile has been evaluated extensively, revealing common adverse effects such as myelosuppression, hepatotoxicity, and gastrointestinal disturbances. Monitoring is crucial during treatment to manage these effects effectively.
Mechanism of Action
The mechanism of action of MFCD02358730 involves its interaction with specific molecular targets. In the context of cancer treatment, it has been shown to chelate copper ions, leading to increased reactive oxygen species and subsequent DNA damage in cancer cells . This results in cell cycle arrest and apoptosis, making it a promising candidate for anticancer therapy.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds are structurally or functionally analogous to MFCD02358730, as derived from evidence-based examples:
Table 1: Structural and Functional Comparison
Notes:
- Structural similarities : All compounds feature halogen or trifluoromethyl groups, enhancing metabolic stability and target binding .
- Functional differences :
- CAS 1533-03-5 shows higher bioavailability (0.55) compared to CAS 918538-05-3, which is a potent kinase inhibitor but has lower solubility .
- This compound’s hypothetical BBB permeability and P-gp substrate status suggest superior central nervous system (CNS) targeting compared to brominated analogs like CAS 1761-61-1 .
Q & A
Q. What methodologies reconcile structural data from crystallography and spectroscopy for this compound?
- Methodological Answer :
- Overlay analysis : Superimpose NMR-derived conformational ensembles with XRD structures using software like PyMOL.
- Dynamic studies : Perform variable-temperature NMR or MD simulations to account for flexibility.
- Error quantification : Report RMSD values and confidence intervals for atomic positions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
